2-(Hydrazinylmethyl)-1-methyl-1H-pyrrole

Description

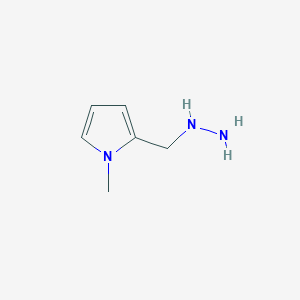

2-(Hydrazinylmethyl)-1-methyl-1H-pyrrole is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring substituted with a methyl group at the 1-position and a hydrazinylmethyl group at the 2-position. Hydrazinylmethyl substituents are notable for their nucleophilicity and utility in forming hydrazones, which are relevant in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(1-methylpyrrol-2-yl)methylhydrazine |

InChI |

InChI=1S/C6H11N3/c1-9-4-2-3-6(9)5-8-7/h2-4,8H,5,7H2,1H3 |

InChI Key |

DEMPFTJRROGILM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1CNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)-1-methyl-1H-pyrrole typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

- Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde in ethanol.

- Add hydrazine hydrate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Condensation Reactions

The hydrazine moiety (-NH-NH₂) participates in nucleophilic condensation reactions with carbonyl-containing compounds. This forms hydrazone derivatives through a dehydration mechanism:

General reaction:

-

Reagents: Aldehydes (e.g., benzaldehyde) or ketones (e.g., acetone) under acidic or neutral conditions .

-

Conditions: Catalytic acetic acid in ethanol at 60–80°C for 4–8 hours .

-

Applications: Hydrazones are intermediates for synthesizing heterocyclic compounds like pyrazoles .

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C3 and C5), following typical aromatic substitution patterns:

Key observation: The hydrazinylmethyl group exerts an electron-donating effect, activating the pyrrole ring toward electrophiles .

Oxidation Pathways

-

Hydrazine oxidation: The -NH-NH₂ group is oxidized to an azo (-N=N-) or nitroso (-NO) group using H₂O₂ or KMnO₄ .

-

Pyrrole ring oxidation: Strong oxidants like CrO₃ convert the pyrrole ring to maleimide derivatives .

Reduction Pathways

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Pyrazole formation: Reacts with β-diketones in acidic conditions to form pyrazole-fused pyrroles via cyclocondensation .

-

Triazole synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes yields 1,2,3-triazole derivatives .

Complexation with Metal Ions

The hydrazine group acts as a bidentate ligand for transition metals:

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Cu(II) | N,N’-chelation | Catalytic oxidation reactions | |

| Fe(III) | N,O-chelation | Magnetic materials synthesis |

Biological Interactions

Scientific Research Applications

2-(Hydrazinylmethyl)-1-methyl-1H-pyrrole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)-1-methyl-1H-pyrrole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, affecting enzyme activity or receptor binding. The pyrrole ring can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

1-Methyl-1H-pyrrole

- Structure : Lacks the hydrazinylmethyl group; only a methyl group at the 1-position.

- Occurrence : Detected as a volatile compound in roasted coffee beans, cold-pressed oils (e.g., flaxseed, poppy seed), and pyrolysis products of cotton waste .

- Role : Acts as a flavor marker in foods and a degradation product in thermal processes.

- Key Differences : Simpler structure results in lower molecular weight (81.1 g/mol) and higher volatility compared to hydrazinylmethyl derivatives .

2-(Chloromethyl)-1-methyl-1H-pyrrole

- Structure : Chloromethyl group at the 2-position instead of hydrazinylmethyl.

- Properties : Molecular weight 129.59 g/mol; the electronegative chlorine atom enhances reactivity toward nucleophilic substitution (e.g., SN2 reactions).

2-((4-Methoxyphenyl)thio)-1-methyl-1H-pyrrole (14e)

- Structure : Features a thioether-linked 4-methoxyphenyl group at the 2-position.

- Synthesis : Produced via copper(I)-mediated cross-coupling reactions, highlighting the versatility of 2-substituted pyrroles in forming sulfur-containing derivatives.

- Relevance : Demonstrates the adaptability of the pyrrole scaffold for functionalization with diverse substituents .

1-Methyl-1H-pyrrole-2(5H)-one

- Structure : Lactam derivative with a ketone group at the 2-position.

- Applications : Intermediate in synthesizing bioactive compounds, such as mGluR5 antagonists .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity/Stability Notes |

|---|---|---|---|

| 2-(Hydrazinylmethyl)-1-methyl-1H-pyrrole | ~113.14 (calculated) | Hydrazinylmethyl, methyl | High nucleophilicity; potential oxidation sensitivity |

| 1-Methyl-1H-pyrrole | 81.1 | Methyl | Volatile; stable under thermal processing |

| 2-(Chloromethyl)-1-methyl-1H-pyrrole | 129.59 | Chloromethyl, methyl | Reactive toward nucleophiles; hydrolytically unstable |

| 2-((4-Methoxyphenyl)thio)-1-methyl-1H-pyrrole | 219.31 (calculated) | Thioether, methyl | Stable under cross-coupling conditions |

| 1-Methyl-1H-pyrrole-2(5H)-one | 97.12 | Lactam, methyl | Polar; participates in hydrogen bonding |

Biological Activity

2-(Hydrazinylmethyl)-1-methyl-1H-pyrrole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a hydrazinyl group that can form hydrogen bonds and coordinate with metal ions, which may influence enzyme activity and receptor binding. The pyrrole ring contributes to π-π stacking interactions, enhancing binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The hydrazinyl moiety enables the formation of hydrogen bonds, while the pyrrole ring participates in critical stacking interactions that modulate the compound's biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate antibacterial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study demonstrated that derivatives of pyrrole compounds, including this compound, exhibited cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Study on Anticancer Activity

A notable study explored the anticancer potential of various pyrrole derivatives, including this compound. The results indicated that this compound could inhibit the growth of human leukemia cells with IC50 values significantly lower than those for control compounds .

Evaluation of Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against resistant strains of bacteria. The results showed promising antibacterial activity with MIC values ranging from 31.25 µg/mL to 800 µg/mL, depending on the bacterial strain tested .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Klebsiella pneumoniae | 400 |

| Bacillus subtilis | 15.5 |

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human Leukemia Cells | 4.5 |

| Breast Cancer Cells | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.